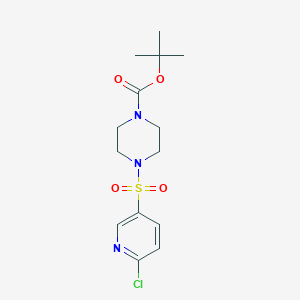








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[N:18]1([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>ClCCl>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([S:8]([N:21]2[CH2:20][CH2:19][N:18]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:23][CH2:22]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
0.318 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=N1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0.276 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0.363 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 5 min at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
to stir for 16 h at room temperature
|
|
Duration
|
16 h
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the organic solution was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified an a silica gel column
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=N1)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.188 g | |
| YIELD: PERCENTYIELD | 35% | |
| YIELD: CALCULATEDPERCENTYIELD | 34.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |